

A Comprehensive Technical Guide to 2-Phenoxyquinoline

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of **2-phenoxyquinoline**, a heterocyclic aromatic organic compound. It covers its chemical identity, physicochemical properties, synthesis, and known biological activities, with a focus on data relevant to research and drug development.

Chemical Identity: IUPAC Name and Synonyms

The nomenclature and various identifiers for **2-phenoxyquinoline** are crucial for accurate database searches and unambiguous communication in scientific literature.

IUPAC Name: **2-phenoxyquinoline**[1]

Synonyms: A comprehensive list of synonyms for **2-phenoxyquinoline** is provided in Table 1, compiled from various chemical databases.[1] This includes common alternative names and database identifiers.

Table 1: Synonyms and Identifiers for **2-Phenoxyquinoline**



Туре	Identifier	
Systematic Name	Quinoline, 2-phenoxy-	
CAS Registry Number	40515-82-0	
PubChem CID	613302	
ChEMBL ID	CHEMBL1426688	
ChemSpider ID	533130	
Other Synonyms	2-Phenoxy-quinoline, phenoxyquinoline	

Physicochemical Properties

Understanding the physicochemical properties of **2-phenoxyquinoline** is fundamental for its handling, formulation, and for predicting its behavior in biological systems. While experimental data for **2-phenoxyquinoline** is limited, computed properties from reliable sources are presented in Table 2. For comparative purposes, experimental data for the closely related compound, 2-phenylquinoline, is also included.

Table 2: Physicochemical Properties of **2-Phenoxyquinoline** and Related Compounds

Property	2-Phenoxyquinoline (Computed)	2-Phenylquinoline (Experimental)
Molecular Formula	C15H11NO[1]	C15H11N[2][3]
Molecular Weight	221.25 g/mol [1]	205.25 g/mol [2]
Melting Point	Not Available	84-85 °C
Boiling Point	Not Available	363 °C
Water Solubility	Not Available	Slightly soluble
pKa (Predicted)	Not Available	4.52 ± 0.10
XLogP3	3.9	3.9[2]



Synthesis of 2-Phenoxyquinoline

The synthesis of **2-phenoxyquinoline** can be achieved through nucleophilic aromatic substitution (SNAr) reactions. A general experimental protocol is outlined below, based on established methods for the synthesis of phenoxy-substituted quinolines and related heterocyclic compounds.

Experimental Protocol: Synthesis via Nucleophilic Aromatic Substitution

This protocol describes the synthesis of **2-phenoxyquinoline** from 2-chloroquinoline and phenol.

Materials:

- 2-Chloroquinoline
- Phenol
- Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
- Dimethylformamide (DMF) or other suitable polar aprotic solvent
- Copper catalyst (e.g., Copper(I) iodide, Copper(I) oxide) Optional, but can improve reaction rate and yield in an Ullmann-type condensation.[4][5][6]
- Ethyl acetate
- Saturated sodium bicarbonate solution
- Brine
- Anhydrous sodium sulfate (Na₂SO₄)
- Silica gel for column chromatography

Procedure:



- To a solution of 2-chloroquinoline (1 equivalent) and phenol (1.1-1.5 equivalents) in DMF, add potassium carbonate or cesium carbonate (2-3 equivalents).
- If using a catalyst, add a catalytic amount of the copper salt.
- The reaction mixture is heated to a temperature between 80-120 °C and stirred for several hours to overnight. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
- Upon completion, the reaction mixture is cooled to room temperature and diluted with water.
- The aqueous layer is extracted three times with ethyl acetate.
- The combined organic layers are washed with saturated sodium bicarbonate solution, followed by brine.
- The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
- The crude product is purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure 2-phenoxyquinoline.

Characterization: The final product should be characterized by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Potential Biological Activity and Signaling Pathways

While direct biological data for **2-phenoxyquinoline** is not extensively available, research on structurally related quinoline derivatives provides insights into its potential pharmacological activities.

Anticancer and Antiviral Potential

Quinoline-based compounds have been widely investigated for their therapeutic potential.[7] Specifically, derivatives of **2-phenoxyquinoline** have been synthesized and evaluated for their anticancer activity.[8] For instance, certain curcumin-inspired **2-phenoxyquinoline** analogues have shown significant cytotoxicity against various cancer cell lines.[8] One of the most active



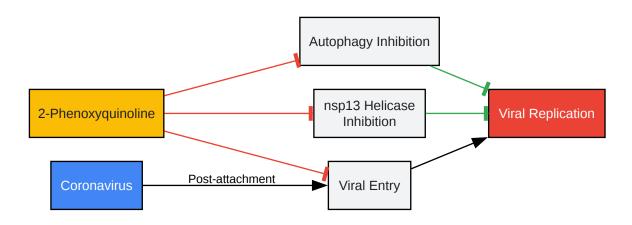
compounds in a study demonstrated an IC $_{50}$ of 3.12 μ M against PC-3 prostate cancer cells and was found to induce G2/M cell cycle arrest and apoptosis.[8]

Furthermore, the related 2-phenylquinoline scaffold has been identified as a promising starting point for the development of broad-spectrum anti-coronavirus agents.[9][10] A study on 2-phenylquinolines revealed activity against SARS-CoV-2 and other human coronaviruses, with EC_{50} values in the low micromolar range.[9][10][11]

Potential Mechanism of Action and Signaling Pathways

Investigations into the mechanism of action of 2-phenylquinolines suggest a multi-faceted mode of antiviral activity. One proposed mechanism involves the inhibition of autophagy, a cellular process that viruses can hijack for their replication.[9][12] Additionally, some analogues have shown the ability to inhibit the nsp13 helicase, a crucial enzyme for viral RNA replication, with IC50 values in the low micromolar range.[9][10]

Based on these findings for a closely related compound class, a potential signaling pathway for the antiviral activity of **2-phenoxyquinoline** can be hypothesized.



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Hypothesized antiviral mechanism of **2-phenoxyquinoline**.

This diagram illustrates the potential dual mechanism of action where **2-phenoxyquinoline** may inhibit viral replication by interfering with both viral entry/autophagy and the function of the nsp13 helicase. It is important to note that this is a putative pathway based on data from related compounds and requires experimental validation for **2-phenoxyquinoline** itself.



Summary and Future Directions

2-Phenoxyquinoline is a readily synthesizable compound with a chemical scaffold that suggests potential for biological activity. While experimental data on the parent compound is sparse, the demonstrated anticancer and antiviral activities of its derivatives and closely related analogues make it an interesting candidate for further investigation. Future research should focus on obtaining comprehensive experimental data for its physicochemical properties, exploring its pharmacological profile through in vitro and in vivo studies, and elucidating its precise mechanism of action to validate the hypothesized signaling pathways. Such studies will be crucial in determining the potential of **2-phenoxyquinoline** as a lead compound in drug discovery programs.

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